molecular formula C10H8ClNOS B1597263 (2-(4-Chlorophenyl)thiazol-4-yl)methanol CAS No. 36093-99-9

(2-(4-Chlorophenyl)thiazol-4-yl)methanol

Cat. No. B1597263
CAS RN: 36093-99-9
M. Wt: 225.7 g/mol
InChI Key: GGAMZEDLVRNGBN-UHFFFAOYSA-N
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Description

“(2-(4-Chlorophenyl)thiazol-4-yl)methanol” is a chemical compound with the molecular formula C10H8ClNOS . It has a molecular weight of 225.70 g/mol . The compound is characterized by the presence of a thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, attached to a chlorophenyl group and a methanol group .


Molecular Structure Analysis

The molecular structure of “(2-(4-Chlorophenyl)thiazol-4-yl)methanol” includes a thiazole ring attached to a chlorophenyl group and a methanol group . The InChI string representation of the molecule is “InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2” and the canonical SMILES string is "C1=CC(=CC=C1C2=NC(=CS2)CO)Cl" .


Physical And Chemical Properties Analysis

“(2-(4-Chlorophenyl)thiazol-4-yl)methanol” has a molecular weight of 225.70 g/mol . The compound has a computed XLogP3-AA value of 2.4, indicating its relative hydrophobicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 61.4 Ų, and the molecule contains 14 heavy atoms .

Scientific Research Applications

Synthesis and Characterization

  • Novel compounds including variants of thiazolyl methanone, such as (2-(4-Chlorophenyl)thiazol-4-yl)methanol, are synthesized and characterized using techniques like UV, IR, NMR, and mass spectrometry. These compounds are analyzed for their structural optimization, bonding features, and vibrational wave numbers using density functional theory (DFT) calculations (Shahana & Yardily, 2020).

Antimicrobial and Antifungal Properties

  • Some derivatives of thiazole compounds have shown moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against strains like Candida glabrata and Candida albicans (Kubba & Rahim, 2018).

Antioxidant Properties

  • Urea, thiourea, and selenourea derivatives with thiazole moieties, potentially including (2-(4-Chlorophenyl)thiazol-4-yl)methanol, have been synthesized and screened for their in vitro antioxidant activity. These compounds, particularly those with selenourea functionality and halogen groups, exhibit potent antioxidant activities (Reddy et al., 2015).

Molecular Docking and Quantum Chemical Studies

  • The molecular structure, spectroscopic data, and biological effects of related thiazole compounds are studied using DFT, molecular docking, and quantum chemical calculations. These studies help in predicting the antibacterial and anticancer activities of these compounds (Viji et al., 2020).

Corrosion Inhibition

  • Thiazole derivatives, including those similar to (2-(4-Chlorophenyl)thiazol-4-yl)methanol, are explored for their corrosion inhibition performances on metal surfaces, with studies involving density functional theory calculations and molecular dynamics simulations to predict their efficiency (Kaya et al., 2016).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statements are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), and P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor) .

properties

IUPAC Name

[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAMZEDLVRNGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346739
Record name (2-(4-Chlorophenyl)thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4-Chlorophenyl)thiazol-4-yl)methanol

CAS RN

36093-99-9
Record name (2-(4-Chlorophenyl)thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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